molecular formula C10H10F3NO B13955216 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone

1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B13955216
M. Wt: 217.19 g/mol
InChI Key: WXTVBPCZFWYKIK-UHFFFAOYSA-N
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Description

1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound belonging to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the use of Grignard reagents. The Grignard reagent is gradually added into a solution of ketene in an aromatic hydrocarbon in the presence of a complex prepared from catalytic amounts of transition metal ligands, preferably iron ligands, and organic aliphatic acid at low temperatures (0 to -10°C) under a nitrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(2-(((Trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to its specific trifluoromethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[2-[(trifluoromethylamino)methyl]phenyl]ethanone

InChI

InChI=1S/C10H10F3NO/c1-7(15)9-5-3-2-4-8(9)6-14-10(11,12)13/h2-5,14H,6H2,1H3

InChI Key

WXTVBPCZFWYKIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CNC(F)(F)F

Origin of Product

United States

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